7,3'-Di-O-methylorobol 7,3'-Di-O-methylorobol 7, 3'-Dimethylorobol belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, 7, 3'-dimethylorobol is considered to be a flavonoid lipid molecule. 7, 3'-Dimethylorobol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 3'-dimethylorobol is primarily located in the membrane (predicted from logP). Outside of the human body, 7, 3'-dimethylorobol can be found in green vegetables. This makes 7, 3'-dimethylorobol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 104668-88-4
VCID: VC21347794
InChI: InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
SMILES: COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

7,3'-Di-O-methylorobol

CAS No.: 104668-88-4

Cat. No.: VC21347794

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

7,3'-Di-O-methylorobol - 104668-88-4

Description 7, 3'-Dimethylorobol belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, 7, 3'-dimethylorobol is considered to be a flavonoid lipid molecule. 7, 3'-Dimethylorobol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 3'-dimethylorobol is primarily located in the membrane (predicted from logP). Outside of the human body, 7, 3'-dimethylorobol can be found in green vegetables. This makes 7, 3'-dimethylorobol a potential biomarker for the consumption of this food product.
CAS No. 104668-88-4
Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
Standard InChI Key NMQZMHHAWZDJOJ-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Canonical SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Melting Point 179°C

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